![molecular formula C13H18ClN3O B14599774 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide CAS No. 61015-50-7](/img/structure/B14599774.png)
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide is a chemical compound with the molecular formula C13H17ClN2O2 It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide typically involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable propanamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective antagonist, blocking the action of serotonin and thereby modulating neurotransmission. This interaction affects various signaling pathways, leading to its observed pharmacological effects.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)piperazine: A precursor in the synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide.
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile: Another derivative with similar structural features.
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: Known for its selective antagonistic properties on serotonin receptors.
Uniqueness
This compound is unique due to its specific interaction with serotonin receptors, making it a valuable compound in neuropharmacological research. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic chemistry.
特性
CAS番号 |
61015-50-7 |
|---|---|
分子式 |
C13H18ClN3O |
分子量 |
267.75 g/mol |
IUPAC名 |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C13H18ClN3O/c14-11-2-1-3-12(10-11)17-8-6-16(7-9-17)5-4-13(15)18/h1-3,10H,4-9H2,(H2,15,18) |
InChIキー |
LGHGWJDYIGTYKV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(=O)N)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


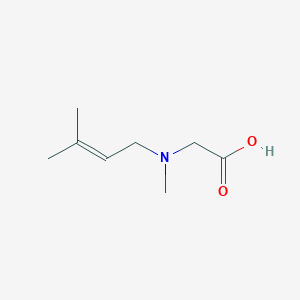
![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)
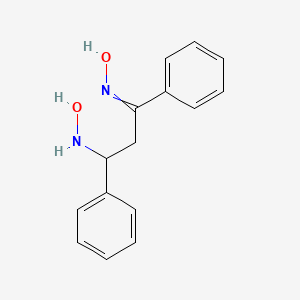



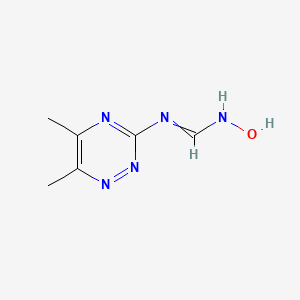
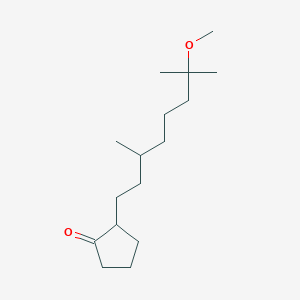

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)

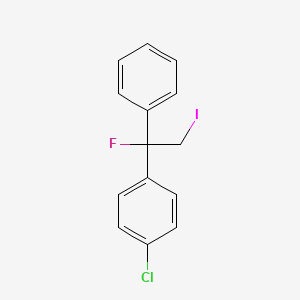
![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)

